molecular formula C7H7ClN2O B180982 2-chloro-N-(pyridin-4-yl)acetamide CAS No. 80650-46-0

2-chloro-N-(pyridin-4-yl)acetamide

Cat. No. B180982
CAS RN: 80650-46-0
M. Wt: 170.59 g/mol
InChI Key: IMDDMLBUMBJRQM-UHFFFAOYSA-N
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Description

“2-chloro-N-(pyridin-4-yl)acetamide” is a chemical compound with the molecular formula C7H7ClN2O . It has a molecular weight of 170.60 g/mol .


Synthesis Analysis

The synthesis of this compound derivatives has been achieved using a multi-step protocol . The structures of all the compounds were characterized by NMR, FT-IR, and GCMS .


Molecular Structure Analysis

The molecular structure of this compound has been determined using FT-IR and 1H-NMR techniques . The compound forms a non-planar six-membered ring in the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, the compound has been used in the synthesis of complex heterocyclic compounds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 170.59 g/mol and a complexity of 134 . It has one hydrogen bond donor and two hydrogen bond acceptors .

Scientific Research Applications

Herbicide Antidotes and Synthesis Applications

A study by Dotsenko et al. (2019) demonstrated the synthesis of functionalized 3-(substituted amino)thieno[2,3-b]pyridines from 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides, with some compounds showing potential as strong herbicide antidotes. These key structures were verified using X-ray diffraction and 2D NMR techniques (Dotsenko et al., 2019).

Oxidation Reactivity Studies

Pailloux et al. (2007) explored synthetic routes to related compounds and examined their oxidation reactivity using various oxidants. This study characterized the products using spectroscopic methods and X-ray crystallography, contributing to our understanding of the chemical behavior of such compounds (Pailloux et al., 2007).

Synthesis of Novel Compounds

Palamarchuk et al. (2019) focused on the synthesis of previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives. They utilized 2-(Chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine, derived from 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide, demonstrating its potential in synthesizing novel derivatives (Palamarchuk et al., 2019).

Metal Complex Synthesis

Al-jeboori et al. (2010) synthesized new tetradentate ligands, including a variant of 2-chloro-N-(pyridin-2-ylmethyl)acetamide, and studied their complexes with various metals. The study detailed the bonding modes and geometries of these complexes, contributing to inorganic chemistry and coordination chemistry research (Al-jeboori et al., 2010).

Exploration in Fused Heterocyclic Compounds

Karpina et al. (2019) developed a method for synthesizing 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, starting from compounds like 2-chloropyridine carboxylic acids. This work opened new avenues in the synthesis of functionalized triazole derivatives with biological applications (Karpina et al., 2019).

Copper(II) Complexes Study

Smolentsev (2017) explored copper(II) complexes with N-(6-methylpyridin-2-yl)acetamide ligands. The research provided insights into how steric hindrance affects the coordination number and geometry in such complexes, which is significant in the field of coordination chemistry (Smolentsev, 2017).

properties

IUPAC Name

2-chloro-N-pyridin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-5-7(11)10-6-1-3-9-4-2-6/h1-4H,5H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDDMLBUMBJRQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402668
Record name 2-chloro-N-(pyridin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80650-46-0
Record name 2-chloro-N-(pyridin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 4-aminopyridine (0.96 g) in dry dichloromethane (10 mL) under nitrogen was cooled to 0° C. in an ice bath. Triethylamine (1.56 mL) was added, followed by the slow addition of chloroacetyl chloride (0.89 mL). The ice bath was removed and the reaction mixture allowed to reach room temperature. The reaction mixture was diluted with water (20 mL) and dichloromethane (25 mL). The solid was filtered off, washed with pentane and dried to give the title compound as a brown solid (0.87 g). The layers of the filtrate were separated and the organic layer was washed with water, dried and the solvent was evaporated to give a dark brown glass. Trituration with pentane gave another batch of the title compound (0.91 g).
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.56 mL
Type
reactant
Reaction Step Two
Quantity
0.89 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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